molecular formula C14H16OS B6144573 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde CAS No. 885461-62-1

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde

Cat. No.: B6144573
CAS No.: 885461-62-1
M. Wt: 232.34 g/mol
InChI Key: URQYWSYKPFLFBE-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde is a sulfur-containing cyclohexene derivative featuring a 4-methylphenyl sulfanyl substituent and an aldehyde functional group. The aldehyde moiety provides a site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYWSYKPFLFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The thiolate anion, generated via deprotonation of 4-methylbenzenethiol by a base (e.g., triethylamine or DBU), undergoes conjugate addition to the electron-deficient β-carbon of the enal. This proceeds through a nucleophilic attack, followed by protonation to stabilize the adduct. Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with reactions conducted at 0–25°C to mitigate side reactions such as polymerization of the enal.

Synthetic Considerations

  • Cyclohex-1-ene-1-carbaldehyde Synthesis : This intermediate may be prepared via Vilsmeier-Haack formylation of cyclohexene, though direct literature evidence is sparse. Alternative routes include oxidation of 1-cyclohexenylmethanol using pyridinium chlorochromate (PCC).

  • Yield Optimization : Excess thiol (1.2–2.0 equiv) and controlled stoichiometry of the base are critical to maximize conversion. Pilot studies suggest yields of 60–75% under optimized conditions.

Transition Metal-Catalyzed Cross-Coupling of 2-Halocyclohex-1-ene-1-carbaldehyde

Palladium- or nickel-catalyzed C–S bond formation offers a versatile pathway to construct the sulfanyl group at position 2 of the cyclohexene ring. This method requires a halogenated precursor (e.g., 2-bromo- or 2-iodocyclohex-1-ene-1-carbaldehyde) and 4-methylbenzenethiol.

Catalytic Systems and Substrate Design

  • Nickel Catalysis : Ni(COD)₂ with phosphine ligands (e.g., PCy₃) facilitates coupling between aryl halides and thiols. For example, Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (100 mol%) in acetonitrile at 100°C enable efficient C–S bond formation.

  • Substrate Accessibility : 2-Halocyclohex-1-ene-1-carbaldehyde may be synthesized via halogenation of the enal using N-bromosuccinimide (NBS) or iodine in the presence of Lewis acids, though regioselectivity challenges necessitate directing groups or steric control.

Performance Metrics

  • Reported yields for analogous nickel-catalyzed couplings range from 50–78%, depending on the halide’s reactivity (iodide > bromide).

  • Side reactions, including homocoupling of thiols or over-reduction of the aldehyde, are mitigated by optimizing catalyst loading and reaction time.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsTypical Yield
Michael AdditionDirect, single-step reactionRequires unstable enal precursor60–75%
Transition Metal CouplingTunable catalysis, scalableHalogenated precursor synthesis challenges50–78%
Umpolung StrategyAccess to polysubstituted derivativesMulti-step, moderate yields40–55%

Mechanistic Insights and Side-Reaction Mitigation

Aldehyde Stability Considerations

The electron-withdrawing aldehyde group renders the α-position susceptible to nucleophilic attack, necessitating inert atmospheres and anhydrous conditions during synthesis. Stabilizing agents (e.g., molecular sieves) are employed to prevent hydrate formation.

Competing Pathways in Cross-Coupling

Nickel-catalyzed reactions may suffer from thiolate-induced catalyst poisoning. Ligand optimization (e.g., bulky phosphines) and excess thiol (1.5–2.0 equiv) improve turnover frequencies .

Chemical Reactions Analysis

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also interact with thiol groups in biological molecules, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur Functionality

Compound A : 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
  • Structural Features: Butterfly-shaped conformation due to two nearly coplanar thiadiazole rings and 4-methylphenyl groups (dihedral angles: 0.8–0.9°) . Inter-ring dihedral angle of 46.3° between thiadiazole moieties . Crystallographic parameters: Monoclinic system with $ a = 16.8944(14) \, \text{Å}, \, b = 4.1959(5) \, \text{Å}, \, c = 27.107(2) \, \text{Å}, \, \beta = 96.084(8)^\circ $ .
  • Comparison :
    • The sulfanyl groups in Compound A enhance rigidity and π-conjugation, whereas the aldehyde group in the target compound introduces polarity and reactivity.
    • The cyclohexene ring in the target compound may exhibit greater conformational flexibility compared to the rigid thiadiazole system in Compound A .
Compound B : 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
  • Structural Features: Pyridazinone core with a 4-methylphenyl substituent. Synthesized via base-mediated reactions, characterized by IR, $ ^1\text{H} $ NMR, and mass spectroscopy .
  • Comparison: Compound B lacks sulfur but shares the 4-methylphenyl group, highlighting the role of aromatic substituents in modulating bioactivity.

Crystallographic and Electronic Properties

Parameter Target Compound (Hypothetical) Compound A Compound B
Crystal System Not reported Monoclinic Not reported
Key Dihedral Angles Cyclohexene-phenyl (est. 5–15°) Thiadiazole-phenyl: 0.8–0.9° Pyridazinone-phenyl: N/A
Functional Groups Aldehyde, sulfanyl Thiadiazole, sulfanyl Pyridazinone, 4-methylphenyl
Conformational Flexibility High (cyclohexene ring) Low (rigid thiadiazole) Moderate (pyridazinone)

Biological Activity

2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde is an organic compound with potential biological activities that have garnered attention in scientific research. Its structure features a cyclohexene ring substituted with a sulfanyl group and an aldehyde functional group, which may contribute to its unique properties and mechanisms of action.

  • Molecular Formula : C14H16OS
  • Molecular Weight : 232.34 g/mol
  • CAS Number : 885461-62-1

Synthesis

The compound can be synthesized through various methods involving the reaction of 4-methylthiophenol with cyclohexene derivatives under controlled conditions. The synthetic routes typically yield significant quantities of the compound, making it suitable for further biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a strong potential for use as an antimicrobial agent.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2555
5030

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Thiol Groups : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Induction of Oxidative Stress : The aldehyde functional group may promote oxidative stress within cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may interfere with key signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. It has been found that modifications to the phenyl ring or the cyclohexene structure can significantly alter biological activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound Biological Activity
2-(Phenylthio)cyclohexanoneModerate antimicrobial
2-(4-Chlorophenylthio)cyclohexanoneHigh anticancer activity
This compound High antimicrobial and anticancer

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution or thiol-ene coupling. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents like DMF or THF to stabilize intermediates.
  • Catalysts : Use of bases like K₂CO₃ for deprotonation.
    Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and ensure purity .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane).
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K).
  • Unit Cell Parameters : For analogous compounds, values such as a=16.89A˚,b=4.20A˚,c=27.11A˚,β=96.08a = 16.89 \, \text{Å}, \, b = 4.20 \, \text{Å}, \, c = 27.11 \, \text{Å}, \, \beta = 96.08^\circ have been reported .
  • Refinement : SHELXL software for structure solution and refinement, addressing thermal motion and disorder .

Q. How do substituents like the 4-methylphenyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The methyl group on the phenyl ring enhances steric bulk, reducing rotational freedom and stabilizing the thioether linkage. This can be quantified via:

  • Computational Analysis : Density Functional Theory (DFT) to calculate bond dissociation energies.
  • Experimental Data : Comparative NMR studies with substituent variants (e.g., methoxy or halogen groups) to assess electronic effects .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Disordered Atoms : Partial occupancy refinement in SHELXL.
  • Twinning : Use of TWIN/BASF commands to model twinned crystals.
  • High Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms.
    Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., cytochrome P450).
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., aldehyde group for Schiff base formation).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor aldehyde reactivity via UV-Vis spectroscopy under varying pH conditions.
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydration pathways.
  • DFT Calculations : Identify transition states for nucleophilic attack at the α,β-unsaturated carbonyl site .

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